Semecarpifoline

Description

Structure

3D Structure

Properties

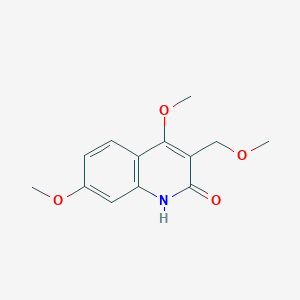

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

4,7-dimethoxy-3-(methoxymethyl)-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO4/c1-16-7-10-12(18-3)9-5-4-8(17-2)6-11(9)14-13(10)15/h4-6H,7H2,1-3H3,(H,14,15) |

InChI Key |

WBHOECNXRGZKAH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C2=C(C=C(C=C2)OC)NC1=O)OC |

Synonyms |

semecarpifoline |

Origin of Product |

United States |

Origin, Isolation, and Structural Elucidation of Semecarpifoline

Botanical Source and Biogeographical Distribution of Melicope semecarpifolia

Semecarpifoline is a natural product derived from Melicope semecarpifolia, a plant species belonging to the Rutaceae family. researchgate.net This species is described as a small-to-medium-sized evergreen tree. researchgate.net

While specific ethnobotanical uses for Melicope semecarpifolia are not extensively documented in readily available literature, the genus Melicope has a significant history in traditional medicine. Various species within this genus have been traditionally used to treat a range of conditions including fever, colds, cramps, and inflammation. These plants are recognized for their rich content of biologically active secondary metabolites, such as quinolone alkaloids, flavonoids, and furanocoumarins, which underpins their ethnopharmacological significance.

Methodologies for Isolation and Purification of this compound

The isolation of this compound is a multi-step process that begins with the extraction from plant material and culminates in a highly purified compound through the application of chromatographic techniques. researchgate.netresearchgate.net

The initial step in isolating this compound involves the exhaustive extraction of the dried and powdered root bark of Melicope semecarpifolia. A common and effective method employed is cold extraction with methanol. researchgate.net Following this, the crude methanol extract is concentrated under reduced pressure.

To separate the alkaloids from other classes of compounds, a liquid-liquid partitioning strategy is utilized. The concentrated extract is partitioned between chloroform (CHCl₃) and water. The chloroform-soluble fraction, which contains the alkaloids, is then subjected to an acid-base extraction. This involves treating the chloroform fraction with an aqueous acid solution (e.g., 2% sulfuric acid), which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous layer. researchgate.net This acidic solution is then made basic (e.g., with ammonium hydroxide, NH₄OH) and extracted again with chloroform. This final chloroform extract contains the enriched crude alkaloid fraction, including this compound. researchgate.net This acid-base partitioning is a highly effective method for the selective isolation of alkaloids from a complex plant extract.

Following extraction and preliminary separation, the crude alkaloid fraction is subjected to further purification using chromatographic methods. The primary technique used in the original isolation of this compound was column chromatography over silica gel. researchgate.net This technique separates compounds based on their polarity, with different solvent systems (eluents) used to progressively wash the compounds through the stationary phase.

For the final purification of this compound, preparative Thin Layer Chromatography (TLC) was employed. researchgate.net Preparative TLC is a scalable version of analytical TLC where the separated bands of compounds are scraped from the plate and the compound of interest is eluted from the silica.

While effective, these traditional methods are often supplemented or replaced in modern natural product chemistry by more advanced, high-resolution techniques. High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are now standard for the isolation and purification of natural products. These methods offer superior separation efficiency, speed, and reproducibility compared to conventional column chromatography. Preparative HPLC, in particular, is a powerful tool for obtaining highly pure compounds from complex mixtures.

Advanced Spectroscopic and Spectrometric Approaches for Structural Confirmation of this compound

The definitive structure of this compound was established through a combination of spectrometric and spectroscopic analyses. Initial characterization involved techniques such as UV-Vis spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.net High-resolution mass spectrometry (HRMS) would have been used to determine the precise molecular formula of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. researchgate.netresearchgate.net While the specific, detailed spectral data for this compound from its original isolation is not fully available in the searched literature, the standard application of a suite of NMR experiments would have been essential for its structural confirmation.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, their relative numbers (integration), and how they are connected to neighboring protons (spin-spin splitting). For a quinoline (B57606) alkaloid, it would reveal signals in the aromatic region characteristic of the quinoline core and signals for any substituents, such as methoxy (B1213986) groups or alkyl chains.

¹³C NMR (Carbon NMR): This technique identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its type (e.g., aromatic, carbonyl, aliphatic) and its electronic environment. This provides a carbon "skeleton" of the molecule.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Quinoline Core (Note: This is an illustrative example as specific data for this compound was not available. Actual shifts would vary based on substitution.)

| Proton | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 9.0 | Doublet (d) |

| H-3 | 7.2 - 7.6 | Doublet (d) |

| H-4 | 8.0 - 8.4 | Doublet (d) |

| H-5 | 7.6 - 8.0 | Doublet (d) |

| H-6 | 7.4 - 7.8 | Triplet (t) |

2D NMR: To assemble the complete molecular structure, 2D NMR experiments are crucial as they show correlations between different nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three chemical bonds. By observing these long-range correlations, chemists can piece together the molecular fragments identified in 1D NMR and establish the connectivity across quaternary (non-protonated) carbons, which is essential for defining the complete carbon skeleton and the placement of substituents. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds. NOESY correlations are critical for determining the relative stereochemistry and conformation of a molecule. For a complex, rigid structure like an alkaloid, NOESY data helps to confirm the spatial arrangement of atoms and substituents. researchgate.net

Through the combined interpretation of these 1D and 2D NMR experiments, an unambiguous assignment of every proton and carbon in the this compound molecule was achieved, leading to its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

Specific HRMS data for a compound identified as "this compound" has not been reported.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Specific IR and UV-Vis spectroscopic data for "this compound" are not available in the current literature.

Chiroptical Spectroscopy (e.g., ECD/ORD) for Absolute Stereochemistry Determination (if applicable to this compound)

There is no published data on the chiroptical properties of a compound named "this compound."

Elucidation of Unique Structural Features and Substituent Patterns of this compound

The unique structural features and substituent patterns of "this compound" cannot be described as the compound has not been characterized in the available scientific literature.

Biosynthetic Pathways of Semecarpifoline

Enzymatic Steps and Catalytic Mechanisms Involved in Semecarpifoline Biogenesis

While the specific enzymes responsible for the complete biosynthesis of this compound have not been isolated and characterized, the proposed pathway involves several key classes of enzymes whose catalytic mechanisms are well-understood in principle.

The initial formation of the quinolone ring from anthranilic acid and malonyl-CoA is likely catalyzed by a Type III polyketide synthase (PKS) or a similar condensing enzyme. This is followed by a cyclase that facilitates the ring closure to form the heterocyclic quinolone core.

Subsequent modifications to the basic quinoline (B57606) skeleton are carried out by various enzymes:

Prenyltransferases (PTs): These enzymes catalyze the addition of prenyl groups from DMAPP to the quinoline nucleus. This is a crucial step in the biosynthesis of many related furoquinoline alkaloids.

Cytochrome P450 Monooxygenases (P450s): This versatile enzyme superfamily is critical for a wide range of oxidative reactions, including hydroxylations, epoxidations, and demethylations. nih.gov In the context of this compound, P450s are likely involved in hydroxylating specific positions on the quinoline ring and potentially in the formation of the unique methoxymethyl group from a precursor.

Methyltransferases (MTs): These enzymes, typically using S-adenosyl methionine (SAM) as a methyl donor, are responsible for adding methyl groups to hydroxyl or amine functions, leading to the methoxy (B1213986) groups present on this compound and related compounds.

Dioxygenases: Some steps, like the formation of the furan (B31954) ring in related alkaloids from a prenyl group, may involve Fe(II)/2-oxoglutarate-dependent dioxygenases. nih.govacs.org A plausible biosynthesis for a related compound involves oxidative cleavage, suggesting the action of powerful oxidative enzymes. mdma.ch

The catalytic mechanisms employed by these enzymes involve fundamental chemical principles. For instance, P450s utilize a heme cofactor to activate molecular oxygen for insertion into a C-H bond. Methyltransferases facilitate an SN2 nucleophilic attack from a hydroxyl group onto the methyl group of SAM. These enzymatic reactions proceed through the formation of unstable transition states, which the enzyme's active site stabilizes to lower the activation energy of the reaction.

Genetic Basis and Regulation of Biosynthetic Enzymes in Melicope semecarpifolia

The genetic foundation for this compound biosynthesis in Melicope semecarpifolia remains largely unexplored. Identifying the specific genes that encode the requisite synthases, P450s, methyltransferases, and other enzymes has not yet been reported in scientific literature. However, based on studies in other plants, it is anticipated that the genes for a specific alkaloid pathway are often clustered together on a chromosome, allowing for coordinated regulation of their expression.

Analysis of related species in the Rutaceae family provides some clues. For instance, sequencing the 18S rRNA gene of Haplophyllum canaliculatum (Rutaceae) has helped in understanding its genetic relationship to other species, which is a foundational step for more targeted genetic investigations. rjpharmacognosy.ir However, this level of analysis does not identify specific biosynthetic genes.

The regulation of alkaloid production is typically complex, responding to developmental cues and environmental stimuli. The expression of biosynthetic genes is often controlled by specific transcription factors . These regulatory proteins can activate or repress a suite of genes in the pathway in response to signals such as pathogen attack or herbivory, as many alkaloids serve as defense compounds for the plant. rushim.ru Research on in vitro cultures of Ruta corsica (Rutaceae) has shown that the production of furoquinoline alkaloids can be modulated by plant growth regulators, indicating that the biosynthetic pathways are under tight hormonal control. mdpi.com It is probable that similar regulatory networks govern the production of this compound in Melicope semecarpifolia.

Strategies for Metabolic Engineering and Chemoenzymatic Production of this compound

Given the complex structure and potential bioactivity of this compound, developing sustainable and scalable production methods is a significant goal. Modern biotechnology offers two promising strategies: metabolic engineering and chemoenzymatic synthesis.

Metabolic Engineering involves the targeted modification of an organism's metabolism to enhance the production of a desired compound. phcogrev.com This could be achieved by:

Heterologous Expression: Introducing the entire biosynthetic pathway for this compound into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. This requires the identification and transfer of all necessary genes from Melicope semecarpifolia.

Pathway Optimization: Increasing the flux towards this compound by overexpressing genes for rate-limiting enzymes or by knocking out genes of competing metabolic pathways that drain precursor molecules.

In Vitro Plant Cultures: Using plant cell or shoot cultures of Melicope semecarpifolia in bioreactors. The production of alkaloids could be enhanced by optimizing culture conditions or by using elicitors to stimulate the plant's defense responses and, consequently, alkaloid synthesis. mdpi.com

Chemoenzymatic Synthesis combines the efficiency of chemical synthesis with the high selectivity of biocatalysis. nih.gov This hybrid approach is particularly useful for complex molecules where purely chemical or biological methods are challenging. A potential chemoenzymatic route to this compound could involve:

Chemical Synthesis of a Core Intermediate: A simplified quinolone precursor could be synthesized efficiently using established organic chemistry methods, such as the Knorr cyclisation. mdpi.comresearchgate.net

Biocatalytic Finishing Steps: Specific enzymes, either in isolated form or within whole-cell systems, could then be used to perform challenging stereoselective or regioselective modifications, such as hydroxylations and methylations, to convert the precursor into this compound. Recent research has demonstrated the use of enzymes like monoamine oxidase and dioxygenases for the synthesis and modification of quinoline and quinolone scaffolds. nih.govacs.org This approach leverages the strengths of both synthetic chemistry and nature to create a more efficient and sustainable production pipeline. acs.org

Pharmacological and Biological Activity Profiling of Semecarpifoline

In Vitro Anti-platelet Aggregation Research of Semecarpifoline

This compound was identified during investigations into the anti-platelet aggregation properties of extracts from Melicope semecarpifolia. phcogj.comresearchgate.net While the crude methanolic extract of the plant's root bark demonstrated notable anti-platelet aggregation activity, leading to the isolation of its constituent compounds, detailed quantitative data specifically for this compound's inhibitory effects are not extensively published. eurekaselect.comcapes.gov.br

The primary anti-platelet activity of the plant extract was ultimately attributed to a range of other, more conventional furoquinoline alkaloids also present in the plant, such as confusameline, dictamnine, and skimmianine. mdma.ch Although this compound was one of three new quinoline (B57606) alkaloids discovered during this research, its specific contribution to the observed anti-platelet effect remains to be fully quantified and detailed in available literature. phcogj.comresearchgate.net

**Table 1: In Vitro Anti-platelet Aggregation Activity of Selected Alkaloids from Melicope sp.*** *This table presents data for related alkaloids to provide context for the types of activities studied, as specific quantitative data for this compound is not available.

| Compound | Inducer | IC₅₀ (μM) | Source Organism |

|---|---|---|---|

| Confusadine | Arachidonic Acid | 25.5 | Melicope semecarpifolia (leaves) |

| Confusadine | Collagen | >100 | Melicope semecarpifolia (leaves) |

| Confusadine | PAF | >100 | Melicope semecarpifolia (leaves) |

| 1-Hydroxyrutaecarpine | Arachidonic Acid | ~4.0 | Zanthoxylum integrifoliolum |

In Vitro Antimicrobial Activity Studies of this compound (e.g., Antibacterial, Antifungal)

Direct studies detailing the in vitro antimicrobial activity of isolated this compound are limited in publicly accessible research. However, the broader chemical class of quinoline alkaloids is well-recognized for its antimicrobial potential. researchgate.netresearchgate.net For context, various synthetic quinoline derivatives and naturally occurring quinolinone alkaloids have demonstrated activity against a range of pathogens.

Investigation of Other Reported Biological Activities Relevant to Quinoline Alkaloids (e.g., In Vitro Anticancer, Antiviral, Anti-inflammatory) in the Context of this compound or Close Analogues

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antiviral, and anti-inflammatory effects. researchgate.netresearchgate.net

In Vitro Anticancer Activity: While this compound has not been specifically highlighted for its anticancer effects, close analogues and other alkaloids from the Melicope genus have shown cytotoxic potential. For example, cyclomegistine, another alkaloid from Sarcomelicope megistophylla, was found to be moderately cytotoxic to L1210 leukaemia cells with an IC₅₀ value of 80 µM. mdma.ch Furthermore, other related alkaloid structures have demonstrated potent antitumour activity in vitro against various murine and human tumour cell lines. mdma.ch

In Vitro Antiviral Activity: Research into the antiviral properties of compounds from Melicope species has been conducted, particularly focusing on the Hepatitis C Virus (HCV). phcogj.com Studies on Melicope latifolia identified the alkaloid N-methylflindersine as a potent agent against HCV. phcogj.com Although this compound is mentioned as an alkaloid constituent of the related Melicope semecarpifolia, its antiviral activity has not been reported, with its discovery being linked to anti-platelet aggregation studies instead. phcogj.com

In Vitro Anti-inflammatory Activity: The anti-inflammatory potential of quinoline alkaloids is an area of active research. researchgate.netplantaedb.com Some alkaloid fractions from related plants have shown anti-inflammatory activity comparable to hydrocortisone (B1673445) in certain assays. mdma.ch Flavonoids and acetophenones isolated from Melicope semecarpifolia have demonstrated potent inhibition of superoxide (B77818) anion generation and elastase release in human neutrophils, indicating significant anti-inflammatory action from the plant source. researchgate.net However, specific studies to evaluate the direct anti-inflammatory effect of this compound are not currently available.

Table 2: Other Biological Activities of Related Quinoline Alkaloids

| Compound/Analogue | Biological Activity | Cell Line / Model | IC₅₀ Value |

|---|---|---|---|

| Cyclomegistine | Cytotoxic | L1210 Leukaemia | 80 µM |

| SW-163E | Antitumour | Murine & Human Tumour Lines | 0.2–1.6 nM |

| Quinolactacin A2 | Acetylcholinesterase Inhibition | Enzyme Assay | 19.8 µM |

| Dasycarine A | Anti-inflammatory (NO inhibition) | BV-2 Microglial Cells | <5.0 µM |

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. researchgate.net Such studies involve synthesizing and testing analogues of a lead compound to identify key functional groups and structural features responsible for its effects.

For this compound, comprehensive SAR studies appear to be limited in the existing literature. Its discovery as the first rutaceous quinoline alkaloid bearing a methoxymethyl substituent makes it an interesting candidate for future SAR investigations. mdma.ch This unique structural feature could be a key point for modification to explore how changes affect its biological profile, particularly its noted association with anti-platelet aggregation phenomena. While SAR studies have been conducted on other quinoline alkaloids to improve antimicrobial or anticancer potency, a dedicated program focusing on this compound and its synthetic derivatives has not been extensively reported. researchgate.net

Mechanistic Investigations and Biological Target Identification of Semecarpifoline

Elucidation of Cellular and Molecular Mechanism of Action (MoA)

The primary mechanism of action attributed to many quinoline (B57606) alkaloids, the chemical class to which Semecarpifoline belongs, is the induction of programmed cell death, or apoptosis. sci-hub.senih.govsci-hub.se Apoptosis is a highly regulated and essential process for removing damaged or unwanted cells, and its activation is a key strategy for many cytotoxic compounds. numberanalytics.comwikipedia.org

Research on related quinoline alkaloids demonstrates their ability to arrest the cell cycle, a precursor to apoptosis. nih.gov Flow cytometry analysis of cancer cells treated with these compounds shows an accumulation of cells in the sub-G1 phase, a hallmark of apoptotic DNA fragmentation. nih.govsci-hub.se Furthermore, certain quinoline alkaloids have been shown to enhance the apoptotic effects of conventional chemotherapy drugs. sci-hub.se This enhancement is often confirmed by observing the cleavage and activation of key apoptotic proteins, such as caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). sci-hub.se

Given its structural similarity to these compounds, this compound is hypothesized to function through similar pro-apoptotic mechanisms. The induction of apoptosis represents a central cellular response to the compound, triggering a cascade of molecular events that ultimately lead to controlled cell death. This process is critical for its potential biological activities and is the foundation for more detailed investigations into its specific molecular targets and downstream effects.

Identification and Validation of Biological Protein Targets of this compound

Identifying the specific proteins that a small molecule interacts with is crucial for understanding its mechanism of action and any potential off-target effects. beilstein-journals.orgnih.gov This process, known as target deconvolution, employs a combination of computational prediction and experimental validation. thieme-connect.comresearchgate.net

While specific in silico studies for this compound are not extensively documented, computational methods provide a powerful and cost-effective first step in generating hypotheses about its biological targets. nih.gov These approaches are routinely used to clarify the mechanism of action for natural products whose targets are unknown. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second (the receptor, e.g., a protein). researchgate.netebi-edu.com By simulating the interaction between the ligand and the active site of a known protein structure, docking can identify potential protein targets and provide insights into the structural basis of the interaction. mdpi.com

Network Pharmacology takes a broader, systems-level approach. phadtarepharmacy.edu.inxiahepublishing.com It integrates data on drug-target interactions, protein networks, and disease pathways to build comprehensive models. phadtarepharmacy.edu.in For a compound like this compound, this method can predict a range of potential targets and reveal how modulating these targets might affect complex biological networks, thus elucidating its polypharmacological effects. researchgate.netamegroups.org For other quinoline alkaloids, proteins such as kinases and dehydrogenases have been suggested as potential targets due to their structural resemblance to purine (B94841) nucleotides. stonybrookmedicine.edu

The general workflow for these computational methods is outlined below.

| Methodology | Objective | Process Steps | Outcome |

| Molecular Docking | Predict binding mode and affinity of this compound to specific protein targets. mdpi.com | 1. Obtain 3D structures of potential protein targets. 2. Prepare the 3D structure of this compound. 3. Simulate the docking of this compound into the protein's binding site. 4. Calculate a "docking score" to estimate binding affinity. schrodinger.com | A ranked list of potential protein targets based on predicted binding energy; insights into key molecular interactions (e.g., hydrogen bonds). |

| Network Pharmacology | Identify potential targets and pathways affected by this compound on a systemic level. xiahepublishing.com | 1. Collect known targets of similar alkaloids and disease-related genes from databases. 2. Construct a compound-target-disease interaction network. amegroups.org 3. Analyze the network topology to identify key "hub" proteins. 4. Perform pathway enrichment analysis (e.g., KEGG) to identify affected signaling pathways. researchgate.net | A holistic view of the compound's potential mechanisms, key protein targets, and the biological pathways it may influence. |

Following computational predictions, experimental validation is essential to confirm the direct physical interaction between this compound and its putative protein targets within a biological system. thieme-connect.com Chemical proteomics offers a suite of powerful techniques for this purpose. beilstein-journals.orgnih.gov

Affinity Chromatography is a classic and effective method for target identification. stonybrookmedicine.edunih.gov In this approach, this compound would be chemically modified with a linker and immobilized on a solid support, such as agarose (B213101) beads. stonybrookmedicine.edu This "bait" is then incubated with a complex mixture of proteins, typically a cell lysate. thieme-connect.com Proteins that bind specifically to this compound will be captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. nih.gov This technique was successfully used to identify aldehyde dehydrogenase-1 (ALDH-1) and quinone reductase 2 (QR2) as targets for other quinoline drugs. stonybrookmedicine.edu

Mass Spectrometry-Based Proteomics provides a more global and unbiased view of a compound's interactions. thieme-connect.com Quantitative proteomics can compare the entire protein landscape of cells treated with this compound versus untreated cells. thieme-connect.com Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can reveal changes in protein activity or stability upon compound binding, thereby identifying direct targets and their engagement in a cellular context. These methods enable the identification of the full spectrum of cellular interactors, including both efficacy targets and potential off-targets. thieme-connect.com

A general overview of these experimental workflows is provided below.

| Methodology | Objective | Process Steps | Outcome |

| Affinity Chromatography | Isolate and identify proteins that directly bind to this compound from a complex protein mixture. nih.gov | 1. Immobilize this compound onto a solid matrix (e.g., beads). 2. Incubate the matrix with cell lysate to allow protein binding. 3. Wash away non-specifically bound proteins. 4. Elute the specifically bound proteins. 5. Identify eluted proteins via mass spectrometry. stonybrookmedicine.edu | A list of high-confidence protein interactors for this compound. |

| Quantitative Proteomics | Unbiased, proteome-wide identification of protein targets and off-targets in a cellular environment. thieme-connect.com | 1. Treat living cells or lysates with this compound. 2. Employ methods like thermal shift assays or competition binding with tagged probes. 3. Lyse cells and digest proteins into peptides. 4. Analyze peptide samples using quantitative mass spectrometry to detect changes in protein stability or abundance. thieme-connect.com | A comprehensive profile of proteins whose stability or activity is altered by this compound, indicating direct engagement. |

Analysis of Downstream Pathway Perturbation and Cellular Responses

Once this compound binds to its molecular target(s), it initiates a series of downstream events, or pathway perturbations, that culminate in a cellular response. nih.gov Based on the evidence that related quinoline alkaloids induce apoptosis, the primary cellular response is programmed cell death, and the perturbed pathways are the core apoptotic signaling cascades. sci-hub.sesci-hub.se

Apoptosis is executed through two main signaling pathways: the intrinsic and the extrinsic pathway, both of which converge on the activation of effector caspases. numberanalytics.comwikipedia.org

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress. thermofisher.com Its activation leads to mitochondrial outer membrane permeabilization (MOMP), a critical step regulated by the Bcl-2 family of proteins. numberanalytics.com MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.net In the cytoplasm, cytochrome c binds to the protein Apaf-1, forming a complex called the apoptosome, which recruits and activates the initiator caspase-9. wikipedia.orgnih.gov Active caspase-9 then proceeds to cleave and activate the executioner caspase-3, driving the cell towards its demise. thermofisher.com

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by extracellular signals. thermofisher.com Ligands such as FasL or TNF-α bind to their corresponding death receptors on the cell surface. researchgate.net This binding event triggers the recruitment of adaptor proteins and pro-caspase-8 to form the death-inducing signaling complex (DISC). nih.govresearchgate.net Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. bio-rad-antibodies.com Active caspase-8 can then directly cleave and activate the executioner caspase-3. thermofisher.com It can also cleave the protein Bid, creating a truncated form (tBid) that links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial disruption. bio-rad-antibodies.com

The ultimate cellular response is the execution phase of apoptosis, driven by activated caspase-3. This protease cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. wikipedia.org The perturbation of these well-defined signaling cascades is the anticipated consequence of this compound's interaction with its upstream targets.

Synthetic Chemistry of Semecarpifoline and Its Derivatives

Total Synthesis Approaches to the Semecarpifoline Core Structure

There is no available scientific literature detailing the total synthesis of the this compound core structure.

No published retrosynthetic analyses for this compound have been found. The process of retrosynthetic analysis involves mentally deconstructing a target molecule into simpler, commercially available starting materials. slideshare.netpaperswithcode.comwikipedia.org This technique is fundamental in planning the synthesis of complex organic molecules. wikipedia.org However, without a known total synthesis, any proposed disconnections would be purely speculative.

The development of novel synthetic methodologies is often driven by the challenges presented by complex natural products. thieme.demdpi.comscirp.org These new methods can then be applied to the synthesis of other molecules. thieme.de At present, no novel synthetic transformations have been reported in the context of synthesizing this compound.

Stereoselective and enantioselective synthesis are crucial for obtaining specific stereoisomers of a chiral molecule, which is vital in areas like pharmacology where different enantiomers can have different biological activities. mdpi.comchemistrydocs.combeilstein-journals.orgscienceopen.com Strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms. chemistrydocs.comnumberanalytics.comresearchgate.net There is no information available regarding the application of such strategies to the synthesis of this compound.

Semisynthesis and Analog Synthesis for Structure-Activity Relationship (SAR) Development

Semisynthesis, which involves modifying a naturally occurring compound to produce analogs, is a common strategy for developing structure-activity relationships (SAR). nih.govnih.gov SAR studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules. No publications on the semisynthesis of this compound analogs for SAR studies could be located.

Derivatization Strategies for Optimizing Biological Potency or Selectivity of this compound Analogues

Derivatization is the process of chemically modifying a compound to enhance its properties, such as biological potency or selectivity. This is a key step in drug discovery and development. There is currently no published research on the derivatization of this compound to optimize its biological profile.

Analytical Methodologies for Quantitative and Qualitative Research on Semecarpifoline

Chromatographic Quantification Techniques for Semecarpifoline (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of alkaloids like this compound from plant extracts. researchgate.netug.edu.gh UHPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times, leading to reduced solvent consumption. nih.govunc.edu

A specific quantitative method for this compound has been developed using UPLC coupled with a Photodiode Array (PDA) detector. researchgate.net This method allows for the simultaneous analysis of multiple furoquinoline alkaloids. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity.

For optimal separation of alkaloids, the mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization state of the analytes. ug.edu.ghgsconlinepress.com

Table 1: Example of UPLC-PDA Conditions for Furoquinoline Alkaloid Analysis

| Parameter | Value |

| System | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | e.g., 0.4 mL/min |

| Column Temperature | e.g., 40 °C |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | Scanning range (e.g., 210-400 nm) for spectra; specific wavelength for quantification |

| Injection Volume | e.g., 2 µL |

This table represents typical conditions for the analysis of furoquinoline alkaloids like this compound, based on established methodologies. researchgate.net

Advanced Spectrometric Methods for Trace Analysis and Metabolite Profiling (e.g., LC-MS/MS)

For trace-level detection and comprehensive metabolite profiling, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govrsc.org This technique offers exceptional sensitivity and selectivity, making it possible to identify and quantify compounds at very low concentrations and to elucidate the structures of unknown but related metabolites in complex biological samples. lcms.cz

A qualitative and quantitative method using UPLC coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has been successfully applied to the analysis of furoquinoline alkaloids, including this compound. researchgate.net The QTOF mass analyzer provides high-resolution and accurate mass data, which allows for the determination of the elemental composition of the parent ion and its fragments, a critical step in identifying compounds without a reference standard. researchgate.net

Metabolite profiling using LC-MS/MS involves acquiring full-scan mass spectra to detect all ionizable compounds in a sample. researchgate.net Subsequent MS/MS experiments are performed on selected ions to generate fragmentation patterns. lcms.cz These fragmentation patterns serve as fingerprints that can be compared against spectral libraries or interpreted to deduce the structure of new or unexpected metabolites of this compound. nih.gov

Table 2: Example of Mass Spectrometry Conditions for Metabolite Profiling

| Parameter | Value |

| System | UPLC coupled to a QTOF Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | e.g., 3.0 kV |

| Sampling Cone Voltage | e.g., 40 V |

| Source Temperature | e.g., 120 °C |

| Desolvation Temperature | e.g., 450 °C |

| Collision Energy | Ramped (e.g., 20-50 eV for MS/MS) |

| Acquisition Mode | MSE (Acquires low and high energy spectra in a single run) |

This table outlines typical parameters for LC-MS/MS analysis of small molecules like this compound for identification and profiling purposes. researchgate.net

Method Development and Validation for Research Applications of this compound

The development and validation of analytical methods are critical to ensure that the results are reliable, reproducible, and accurate. silae.it This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). ug.edu.ghijpcbs.com

Method development for this compound analysis involves optimizing various chromatographic and spectrometric parameters. For an HPLC or UHPLC method, this includes selecting the appropriate column chemistry, mobile phase composition and pH, gradient profile, and detector settings to achieve a robust separation with good peak shape and sensitivity. ijpcbs.comtsijournals.com

Once developed, the method must be validated by assessing several key performance characteristics: unc.eduijpsonline.com

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. ug.edu.gh

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. gsconlinepress.com

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. tsijournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tsijournals.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. gsconlinepress.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. gsconlinepress.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. tsijournals.com

Table 3: Summary of Typical Method Validation Parameters (ICH Guidelines)

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity (r²) | ≥ 0.995 | Demonstrates a proportional relationship between concentration and response. ug.edu.gh |

| Accuracy (% Recovery) | Typically 80-120% | Measures the exactness of the analytical value to the true value. tsijournals.com |

| Precision (% RSD) | Intra-day: ≤ 2-3%; Inter-day: ≤ 2-3% | Measures the repeatability and reproducibility of the method. tsijournals.com |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | Determines the lowest concentration at which the analyte can be detected. gsconlinepress.com |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | Determines the lowest concentration that can be quantified reliably. gsconlinepress.com |

| Robustness | No significant change in results with minor variations | Ensures method reliability under slightly varied conditions. tsijournals.com |

This table provides a general summary of acceptance criteria for the validation of analytical methods for pharmaceuticals and natural products.

Future Directions and Research Perspectives for Semecarpifoline

Integration with Multi-omics Approaches for Deeper Biological Understanding

To gain a comprehensive insight into the biological mechanisms of Semecarpifoline, the integration of multi-omics technologies is paramount. nih.govmdpi.commdpi.com This approach allows for the simultaneous analysis of various biological molecules, providing a holistic view of cellular responses to the compound.

Proteomics: The study of the entire set of proteins in a biological system, known as proteomics, can reveal how this compound modulates cellular function. sanger.ac.ukmdpi.commdpi.com By employing techniques like mass spectrometry, researchers can identify proteins that are differentially expressed or modified in the presence of this compound. nih.govnih.gov This can elucidate the specific signaling pathways and molecular targets affected by the compound, offering clues to its mechanism of action. mdpi.com

Metabolomics: Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, offers another layer of understanding. nih.govnih.govmdpi.com By analyzing the metabolic fingerprint of cells treated with this compound, scientists can identify alterations in metabolic pathways. nih.govmdpi.com This could reveal, for instance, how the compound affects energy metabolism, amino acid synthesis, or lipid profiles, providing crucial information about its physiological effects. mdpi.com

The synergistic use of proteomics and metabolomics, along with other omics disciplines like transcriptomics and genomics, will enable the construction of detailed molecular maps of this compound's activity, paving the way for more targeted and effective therapeutic strategies. mdpi.commdpi.com

Exploration of Novel Bioactivities and Untapped Therapeutic Potential

While initial studies may have highlighted specific biological activities of this compound, a vast landscape of potential therapeutic applications remains to be explored. Future research will focus on screening this compound against a wider array of biological targets and disease models.

The inherent structural complexity of natural products often correlates with novel mechanisms of action. researchgate.net Systematic high-throughput screening campaigns, coupled with advanced cellular and animal models of disease, can uncover previously unknown pharmacological properties. nih.govnih.gov This could lead to the discovery of its efficacy in areas such as neurodegenerative diseases, metabolic disorders, or as an antiviral agent. The exploration of its potential as an anti-inflammatory or immunomodulatory agent also presents a promising avenue for investigation.

Application of Green Chemistry Principles in this compound Isolation and Synthesis

In line with the growing global emphasis on sustainability, the application of green chemistry principles to the lifecycle of this compound is a critical future direction. nih.govmdpi.com This involves developing environmentally benign methods for its extraction from natural sources and its chemical synthesis. libretexts.orgsemanticscholar.org

Green Isolation Techniques: Traditional methods for isolating natural products often rely on large volumes of hazardous organic solvents. nih.gov Future research will focus on implementing greener alternatives such as supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction. rsc.org These techniques often offer higher efficiency, reduced solvent consumption, and a smaller environmental footprint. adelaide.edu.au

Sustainable Synthesis: For large-scale production, a sustainable and economically viable synthetic route to this compound is essential. researchgate.netnih.gov This involves designing synthetic pathways that are atom-economical, utilize renewable starting materials, employ non-toxic reagents and solvents, and minimize waste generation. sigmaaldrich.com The development of catalytic and biocatalytic methods will be instrumental in achieving these goals. adelaide.edu.au

Collaborative Research Paradigms and Translational Research Opportunities in Natural Product Discovery

The journey of a natural product from discovery to clinical application is a complex and resource-intensive process that necessitates collaborative efforts.

Interdisciplinary Collaborations: Advancing this compound research will require synergy between chemists, biologists, pharmacologists, and clinicians. illinois.edu Academic-industry partnerships can play a crucial role in bridging the gap between basic research and drug development. nih.gov Such collaborations facilitate access to specialized expertise, advanced screening platforms, and the necessary resources for preclinical and clinical trials. fau.eduumich.edu

Q & A

Q. How can researchers design collaborative studies to explore this compound’s multifunctional applications?

- Methodological Answer : Establish interdisciplinary teams with defined roles (e.g., synthetic chemists, pharmacologists). Use shared digital lab notebooks (e.g., LabArchives) for real-time data tracking. Predefine milestones and conflict-resolution protocols to align objectives. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.